Adenosine 3',5'-cyclic methylphosphonate can be synthesized through various chemical methods, primarily involving the protection of adenosine followed by specific phosphonation reactions. It falls under the category of nucleoside phosphonates, which are derivatives of nucleosides where the phosphate group is replaced or modified to improve pharmacological properties.
The synthesis of adenosine 3',5'-cyclic methylphosphonate typically involves several steps:
This method has been shown to produce the compound efficiently, allowing for further biological testing and application .
Adenosine 3',5'-cyclic methylphosphonate features a cyclic structure where a methylphosphonate group is integrated into a ribonucleoside backbone. The molecular formula is C₁₃H₁₈N₅O₇P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
Adenosine 3',5'-cyclic methylphosphonate participates in various chemical reactions typical for phosphonates:
These reactions are crucial for understanding how this compound can be utilized in biological systems.
The mechanism of action for adenosine 3',5'-cyclic methylphosphonate primarily revolves around its ability to mimic cyclic adenosine monophosphate in cellular signaling pathways. Upon entering cells, it can activate protein kinases similar to those activated by natural cyclic adenosine monophosphate:
Adenosine 3',5'-cyclic methylphosphonate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where stability and solubility are critical.
Adenosine 3',5'-cyclic methylphosphonate has several applications in scientific research:
Cyclic nucleotides constitute a class of signaling molecules characterized by a phosphate group forming ester bonds with both the 3'- and 5'-hydroxyl groups of ribose, creating a constrained ring structure. Native adenosine 3',5'-cyclic monophosphate (cAMP, C₁₀H₁₂N₅O₆P, MW 329.21 g/mol) features a central ribose with β-configuration at the anomeric carbon (C1') connecting to adenine, while the cyclic phosphate establishes the key 3',5'-bridging linkage [3] [7]. Adenosine 3',5'-cyclic methylphosphonate (C₁₁H₁₄N₅O₅P, MW 327.23 g/mol) modifies this core structure by substituting one oxygen atom in the phosphate group with a methyl group (-CH₃), creating a phosphonate ester (P-CH₃) linkage [1]. This modification generates a chiral phosphorus center, introducing stereochemical complexity absent in natural cAMP.
Table 1: Structural Attributes of cAMP vs. Adenosine 3',5'-Cyclic Methylphosphonate
Property | cAMP | Adenosine 3',5'-Cyclic Methylphosphonate |
---|---|---|
Molecular Formula | C₁₀H₁₂N₅O₆P | C₁₁H₁₄N₅O₅P |
Molecular Weight (g/mol) | 329.21 | 327.23 |
CAS Registry Number | 60-92-4 | 117571-83-2 |
Phosphorus Group | Phosphate (P=O, P-O⁻) | Methylphosphonate (P=O, P-CH₃) |
Hydrolytic Stability | Low (Susceptible to PDEs) | High (Resistant to PDE cleavage) |
Stereochemistry | Achiral at phosphorus | Chiral phosphorus center |
This structural alteration significantly impacts the molecule's electronic distribution and conformational flexibility. The methylphosphonate group exhibits reduced anionic charge density at physiological pH compared to the dianionic phosphate of cAMP, potentially altering electrostatic interactions within the binding pockets of cyclic nucleotide-dependent enzymes and receptors. Despite this difference, the isosteric nature of the P-CH₃ group relative to P-O allows the analog to maintain the overall molecular topology essential for binding to cAMP recognition domains, such as those in protein kinase A (PKA) and exchange proteins activated by cAMP (Epac) [6] [8]. X-ray crystallographic analyses of related phosphonate analogs bound to cyclic nucleotide-binding domains confirm preservation of the syn conformational preference of the adenine base and the South sugar pucker observed in native cAMP complexes [6].
The methylphosphonate group serves as a bioisosteric replacement for the phosphate group in cyclic nucleotides, a strategy designed to preserve biological activity while altering key physicochemical properties. Bioisosterism relies on the principle of steric and electronic mimicry, where the substituting group approximates the volume, shape, and polarity of the original functional group. The methylphosphonate moiety achieves this by maintaining a tetrahedral phosphorus geometry and bidentate ligation capability similar to phosphate, while introducing critical biochemical advantages [2] [6].
The P-C bond within the methylphosphonate group is inherently resistant to nucleophilic attack by phosphodiesterases (PDEs), the family of enzymes responsible for the rapid hydrolysis of cyclic nucleotides to their linear 5'-monophosphate forms. This resistance stems from the kinetic stability of the carbon-phosphorus bond compared to the relatively labile phosphorus-oxygen bond in phosphodiesters. Consequently, adenosine 3',5'-cyclic methylphosphonate exhibits prolonged intracellular half-lives in cellular and enzymatic assays, enabling sustained activation of cAMP-dependent pathways without the confounding variable of enzymatic decay [2]. Furthermore, the reduced charge density of the monoanionic methylphosphonate at physiological pH (compared to the dianionic phosphate) may enhance membrane permeability by decreasing overall hydrophilicity, potentially facilitating cellular uptake—though this property remains less pronounced than in neutral phosphotriester analogs.
Beyond stability enhancement, methylphosphonate substitution provides unique stereochemical probes. The chiral phosphorus center created by methyl substitution allows for the synthesis of diastereomerically pure Rp and Sp forms. These stereospecific analogs have proven indispensable for mapping the stereoelectronic requirements within cyclic nucleotide-binding domains. For instance, studies utilizing Rp diastereomers of methylphosphonate analogs have demonstrated preferential antagonism of cAMP-dependent protein kinase activation, revealing subtle discrimination in the enzyme's binding pocket that is obscured by the prochiral nature of natural cAMP [6] [8].
The synthesis of methylphosphonate nucleotide analogs emerged during the late 1980s as part of a broader effort to develop enzyme-resistant ligands for probing nucleotide-dependent signaling. Early synthetic routes focused on solution-phase phosphitylation of protected nucleosides using methylphosphonodichloridate derivatives, followed by oxidative cyclization. These methods often suffered from low stereoselectivity at phosphorus and cumbersome protection/deprotection sequences, limiting access to sufficient quantities for biological evaluation [2].
A significant advancement occurred with the adaptation of solid-phase synthesis techniques and the development of P(III) chemistry approaches. Modern syntheses frequently employ phosphoramidite reagents containing the methylphosphonate group, allowing for controlled coupling to the 5'-hydroxyl of adenosine derivatives under anhydrous conditions. Subsequent intramolecular cyclization is then achieved via activation of the phosphite triester, often using iodine or tert-butyl hydroperoxide, yielding the cyclic methylphosphonate with improved diastereomeric control. This methodological evolution is reflected in the commercial availability of adenosine 3',5'-cyclic methylphosphonate, though at premium costs indicative of complex synthesis (e.g., ~$500/5mg) [1].
The initial biological characterization of adenosine 3',5'-cyclic methylphosphonate focused on its interaction with purified cAMP-dependent protein kinase (PKA). Binding assays utilizing the protein competition method developed by Gilman revealed that the methylphosphonate analog retained significant affinity for PKA's regulatory subunits, albeit with reduced potency compared to native cAMP [8]. Subsequent investigations explored its agonist/antagonist profile in intact cellular systems, particularly in tissues where rapid cAMP hydrolysis presented experimental challenges. These studies established the compound as a valuable, albeit partial, mimetic of cAMP action in contexts like gene regulation via the cAMP Response Element-Binding protein (CREB) pathway and ion channel gating. Parallel developments occurred with guanosine and cytidine cyclic methylphosphonates, expanding the toolkit for studying cyclic nucleotide specificity across diverse biological systems [2] [6].
Table 2: Key Developments in Methylphosphonate Nucleotide Chemistry
Time Period | Development | Impact |
---|---|---|
Late 1980s | Solution-phase synthesis using P(V) reagents | Initial access to analogs; Low yields and stereocontrol |
Early 1990s | Application of P(III) amidite chemistry | Improved coupling efficiency; Better diastereomeric ratios |
Mid-1990s | Development of chiral separation methods | Access to Rp and Sp diastereomers for structure-activity studies |
Late 1990s-Present | Commercial availability (e.g., American Custom Chemicals) | Enabled broader biological evaluation; High cost remains barrier [1] |
The ongoing development of adenosine 3',5'-cyclic methylphosphonate derivatives continues to focus on enhancing selectivity for specific cAMP effector proteins (PKA, Epac, CNG channels) through further structural refinements, such as modifications to the adenine base (e.g., N⁶-substitution) or the ribose sugar (2'-O-alkylation). These efforts aim to create precision tools for dissecting the complex and often overlapping signaling cascades initiated by cAMP [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7